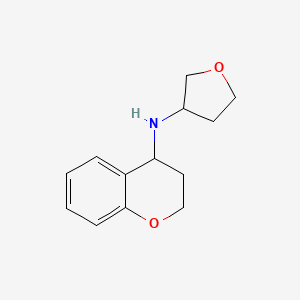
4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a thiazole derivative that has been synthesized using various methods. The unique chemical structure of this compound has led to its potential use in various biomedical applications.
Mécanisme D'action
The mechanism of action of 4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating different signaling pathways in cells. For example, in cancer cells, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In diabetes research, it has been found to activate the AMPK pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. It has also been shown to improve insulin sensitivity and glucose metabolism, which are important in the treatment of diabetes. Additionally, it has been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole in lab experiments include its potential pharmacological properties, unique chemical structure, and ease of synthesis. However, its limitations include its potential toxicity and lack of clinical data.
Orientations Futures
There are several future directions for the study of 4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole. These include:
1. Further investigation of its mechanism of action and signaling pathways involved in its pharmacological effects.
2. Exploration of its potential use in the treatment of other diseases such as Alzheimer's disease and cardiovascular disease.
3. Development of new derivatives of this compound with improved pharmacological properties.
4. Evaluation of its toxicity and safety in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential pharmacological properties in various scientific research studies. Its unique chemical structure and ease of synthesis make it an attractive compound for further investigation. However, its potential toxicity and lack of clinical data highlight the need for further research in this field.
Méthodes De Synthèse
The synthesis of 4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole has been achieved using different methods. One of the commonly used methods involves the reaction of 3-bromoaniline and piperazine with thioamide. This reaction leads to the formation of the desired compound. Other methods include the reaction of 3-bromoaniline with piperazine and thioamide in the presence of a catalyst.
Applications De Recherche Scientifique
4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole has been studied for its potential pharmacological properties. It has been found to exhibit significant activity against various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, it has been found to regulate blood glucose levels and improve insulin sensitivity. In inflammation research, it has been shown to reduce inflammation and oxidative stress.
Propriétés
IUPAC Name |
4-(3-bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3S/c15-12-3-1-2-11(8-12)13-10-19-14(17-13)9-18-6-4-16-5-7-18/h1-3,8,10,16H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFJESDRPXWGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570181.png)
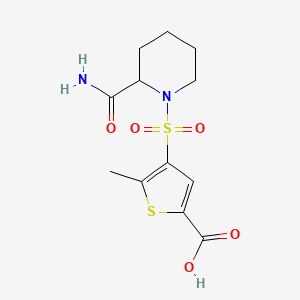
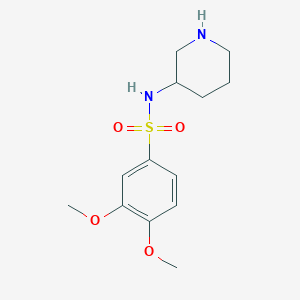

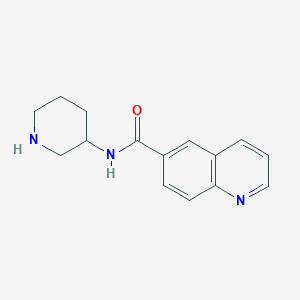
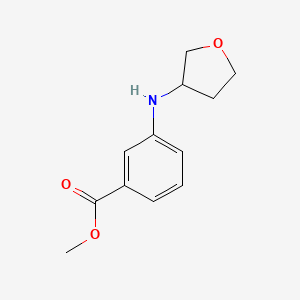
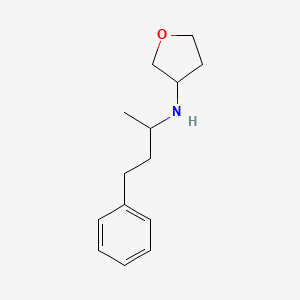
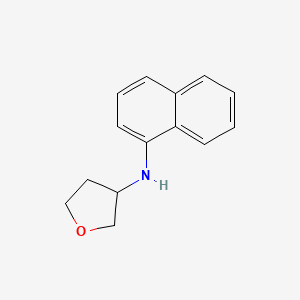
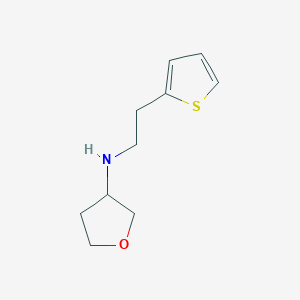


![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
